3-[(3-Methoxypropoxy)methyl]phenylboronic acid
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Overview
Description
Scientific Research Applications
Supramolecular Assemblies
Phenylboronic acids, including derivatives similar to "3-[(3-Methoxypropoxy)methyl]phenylboronic acid," are fundamental in designing and synthesizing supramolecular assemblies. These assemblies are created due to hydrogen bonds between hetero N-atoms and boronic acid groups, leading to the formation of structures with potential applications in molecular recognition and sensor technology (Pedireddi & Seethalekshmi, 2004).
Bioactive Compounds
Research on marine-derived fungi has led to the isolation of phenyl ether derivatives, showcasing the potential of phenylboronic acid derivatives in discovering new bioactive compounds. These compounds exhibit strong antioxidant activities, suggesting their potential in developing new therapeutic agents (Xu et al., 2017).
Nanoparticle Systems for Drug Delivery
Phenylboronic acid derivatives are used in forming stable nanoparticles with core-shell structures for biomedical applications, such as improving the nasal adsorption of insulin. These nanoparticles demonstrate non-cytotoxicity and potential as carriers for peptide and protein drugs in nasal delivery (Cheng et al., 2012).
Synthetic Chemistry
In synthetic chemistry, phenylboronic acid derivatives facilitate the creation of complex molecules through catalyzed reactions. They are used in the synthesis of 4-arylcoumarins via hydroarylation with arylboronic acids, contributing to the synthesis of biologically active compounds and demonstrating the versatility of phenylboronic acids in organic synthesis (Yamamoto & Kirai, 2008).
Catalytic Activities
Phenylboronic acid derivatives are integral in catalysis, such as in the oxidative hydroxylation of phenylboronic acid to phenol and the reduction of various dyes at room temperature. This showcases their role in developing environmentally friendly catalytic processes (Hatamifard et al., 2016).
Mechanism of Action
Target of Action
The primary target of 3-[(3-Methoxypropoxy)methyl]phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The affected pathway is the SM cross-coupling reaction pathway . This pathway involves chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds, contributing to the synthesis of complex organic compounds .
Pharmacokinetics
The compound’s role in the sm cross-coupling reaction suggests that its bioavailability would be influenced by factors such as its stability, preparation conditions, and the presence of a metal catalyst .
Result of Action
The molecular effect of the compound’s action is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This contributes to the synthesis of complex organic compounds . On a cellular level, the effects would depend on the specific context of the reaction and the resulting compounds.
Properties
IUPAC Name |
[3-(3-methoxypropoxymethyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO4/c1-15-6-3-7-16-9-10-4-2-5-11(8-10)12(13)14/h2,4-5,8,13-14H,3,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFQBCMDKQWTSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)COCCCOC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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